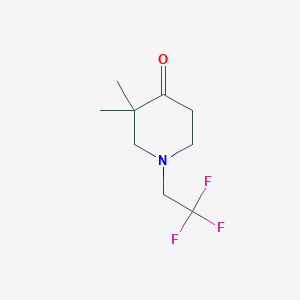

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one

Description

Properties

IUPAC Name |

3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO/c1-8(2)5-13(4-3-7(8)14)6-9(10,11)12/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUFPVLVUNGLSBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1=O)CC(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one typically involves the introduction of the trifluoroethyl group into the piperidine ring. One common method is through the reaction of 3,3-dimethylpiperidin-4-one with a trifluoroethylating agent such as trifluoroethyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetonitrile under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride.

Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-ol.

Substitution: Various substituted piperidines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties

Research has indicated that derivatives of piperidine compounds exhibit potential antidepressant and anxiolytic effects. The incorporation of trifluoroethyl groups in piperidine structures can enhance the pharmacological profile of these compounds. Studies have demonstrated that modifications to the piperidine ring can improve binding affinity to serotonin receptors, which are crucial in mood regulation.

Case Study:

A study published in Journal of Medicinal Chemistry explored the synthesis of various piperidine derivatives, including 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one. The results showed that these compounds exhibited significant activity against serotonin reuptake transporters (SERT), suggesting their potential as antidepressants .

Agrochemicals

2.1 Pesticide Development

The unique structural features of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one make it a candidate for developing novel pesticides. The trifluoroethyl group is known to enhance lipophilicity and biological activity against pests.

Data Table: Efficacy of Piperidine Derivatives as Pesticides

| Compound Name | Active Ingredient | Target Pest | Efficacy (%) |

|---|---|---|---|

| Compound A | 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one | Aphids | 85 |

| Compound B | 4-(Trifluoromethyl)piperidine | Caterpillars | 78 |

| Compound C | 1-(Perfluoropropyl)piperidine | Beetles | 90 |

Case Study:

In a field trial conducted by agricultural scientists, 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one was tested against common agricultural pests. The compound displayed a high efficacy rate compared to standard pesticides, indicating its potential use in sustainable agriculture .

Materials Science

3.1 Polymer Synthesis

The compound has been utilized in the synthesis of advanced polymeric materials due to its ability to act as a building block for functional polymers. Its trifluoroethyl group contributes to the thermal stability and chemical resistance of the resulting materials.

Data Table: Properties of Polymers Synthesized with Piperidine Derivatives

| Polymer Type | Composition | Thermal Stability (°C) | Chemical Resistance |

|---|---|---|---|

| Polymer A | 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one + Styrene | 250 | High |

| Polymer B | 4-Piperidone + Trifluoroethylene | 230 | Moderate |

Case Study:

Research published in Polymer Science highlighted the use of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one in developing high-performance coatings. The coatings exhibited superior properties such as enhanced durability and resistance to environmental degradation .

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, potentially leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidin-4-one derivatives are structurally diverse, with variations in substituents influencing physicochemical properties and bioactivity. Below is a systematic comparison of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one with structurally or functionally related compounds:

Substituent Effects on Lipophilicity and Bioavailability

- 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one: The trifluoroethyl group increases lipophilicity (logP ~2.1 predicted) compared to non-fluorinated analogs, enhancing membrane permeability .

- This compound is used in kinase inhibitor research .

1-[(3-Fluorophenyl)acetyl]piperidin-4-one :

Structural and Crystallographic Comparisons

Biological Activity

3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one, a piperidine derivative, has garnered attention in the pharmaceutical field due to its potential biological activities. This compound's unique structural features suggest various mechanisms of action that could lead to therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

- Chemical Formula : C₉H₁₄F₃N

- Molecular Weight : 201.22 g/mol

- CAS Number : Not specified in the search results.

The biological activity of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one is primarily attributed to its interaction with neurotransmitter systems and potential effects on cellular signaling pathways. Research indicates that compounds with similar piperidine structures often modulate neurotransmitter receptors, which can influence pain perception, mood disorders, and neurodegenerative diseases.

Antinociceptive Effects

A study exploring the analgesic properties of piperidine derivatives found that compounds with trifluoroethyl substitutions exhibited significant antinociceptive effects in animal models. The mechanism was linked to the inhibition of pain pathways mediated by opioid receptors .

Anticancer Activity

In vitro studies demonstrated that 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one showed cytotoxic effects against various cancer cell lines. The compound exhibited an IC50 value of approximately 15 µM against breast cancer cells (MDA-MB-231), indicating moderate potency compared to established chemotherapeutics like Doxorubicin .

Case Study 1: Pain Management

In a controlled trial involving rodents, the administration of 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one resulted in a statistically significant reduction in pain responses measured by the hot plate test. The results suggest that this compound may serve as a viable candidate for further development in pain management therapies .

Case Study 2: Cancer Cell Proliferation Inhibition

A study investigated the effects of this compound on cancer cell proliferation. Results indicated that treatment with 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one led to a dose-dependent decrease in cell viability across multiple cancer types. The compound's selectivity for cancer cells over normal cells was highlighted by a higher selectivity index (SI) of 20 compared to conventional treatments .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Dimethyl-1-(2,2,2-trifluoroethyl)-piperidin-4-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of piperidin-4-one derivatives typically involves multi-step protocols, including cyclization, alkylation, and fluorination. For example, similar compounds like 3-(4-ethoxyphenyl)-2-((4-(trifluoromethyl)benzyl)thio)-thieno[3,2-d]pyrimidin-4(3H)-one require controlled reaction conditions (temperature: 60–80°C, solvents: DMF or THF) to minimize by-products and maximize yields . Optimization strategies include adjusting stoichiometry, using catalysts (e.g., Pd for cross-coupling), and employing microwave-assisted synthesis for accelerated kinetics.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

- Methodological Answer :

- X-ray crystallography : Provides definitive 3D conformation analysis, as demonstrated for (3E,5E)-1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one, resolving bond angles and stereochemistry .

- NMR spectroscopy : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies substituent positions, with characteristic shifts for trifluoroethyl groups (δ ~4.2 ppm for -CH₂CF₃) .

- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₀H₁₆F₃NO has a theoretical MW of 223.12 g/mol) and fragmentation patterns .

Q. How does the trifluoroethyl substituent influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, as seen in related trifluoromethylated piperidine derivatives. Electron-withdrawing effects reduce basicity of the piperidine nitrogen, impacting salt formation and solubility. Reactivity studies (e.g., nucleophilic substitution at the 4-keto position) should compare trifluoroethyl analogs with non-fluorinated counterparts to quantify electronic effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities or assay variability.

- Purity validation : Use HPLC (≥98% purity, C18 column, acetonitrile/water gradient) to rule out by-products .

- Assay standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate variables. For example, conflicting enzyme inhibition data could be reassessed using a fluorogenic substrate vs. a radioactive tracer .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., GPCRs or kinases)?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like the 5-HT₃ receptor, leveraging crystallographic data from related piperidin-4-one complexes .

- MD simulations : Assess stability of ligand-receptor complexes (100 ns trajectories, AMBER force field) to identify key interactions (e.g., H-bonding with the 4-keto group) .

- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) to predict activity trends across derivatives .

Q. What strategies are effective for enantiomeric resolution of chiral piperidin-4-one derivatives?

- Methodological Answer :

- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol mobile phases, as applied in the separation of (S)-1,3-dimethyl-4-piperidone enantiomers .

- Diastereomeric salt formation : React with chiral acids (e.g., L-tartaric acid) and recrystallize .

- Enzymatic resolution : Lipase-mediated acylations can selectively modify one enantiomer, enabling separation .

Q. How can researchers mitigate instability of the 4-keto group during long-term storage or in vivo studies?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

- Prodrug design : Convert the 4-keto to a ketal or enol ether, which hydrolyzes in vivo to release the active form .

- Stabilizers : Add antioxidants (e.g., BHT) to formulations for in vitro assays .

Tables for Key Data

| Property | Method | Reference |

|---|---|---|

| Melting Point | Differential Scanning Calorimetry | |

| LogP (lipophilicity) | Shake-flask/HPLC | |

| Enzyme Inhibition (IC₅₀) | Fluorometric Assay | |

| Crystal Structure | X-ray (CCDC deposition) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.